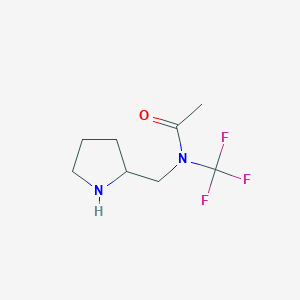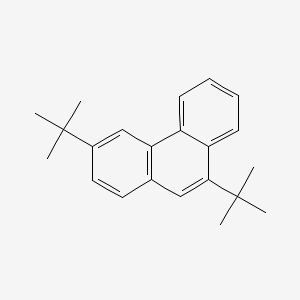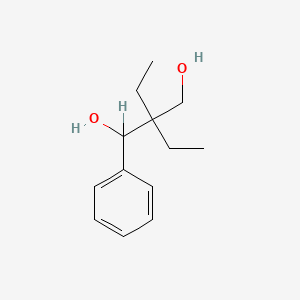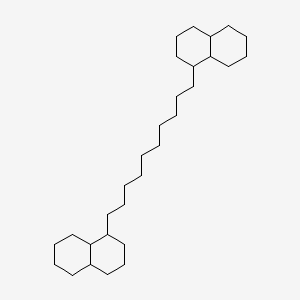
1,10-Di-(decahydro-1-naphthyl)decane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
. This compound is characterized by its two decahydro-1-naphthyl groups connected by a decane chain. It is a member of the naphthalene family and is known for its unique structural properties.
Preparation Methods
The synthesis of 1,10-Di-(decahydro-1-naphthyl)decane involves several steps. One common method includes the hydrogenation of naphthalene derivatives followed by coupling reactions. The reaction conditions typically involve high pressure and temperature to facilitate the hydrogenation process . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
1,10-Di-(decahydro-1-naphthyl)decane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or alcohols.
Reduction: Reduction reactions can further hydrogenate the compound, although it is already highly saturated.
Common reagents and conditions used in these reactions include hydrogen gas for reduction, potassium permanganate for oxidation, and halogens for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1,10-Di-(decahydro-1-naphthyl)decane has several scientific research applications:
Chemistry: It is used as a model compound in studies of hydrocarbon behavior and reactivity.
Biology: The compound’s structural properties make it useful in studying membrane interactions and lipid behavior.
Medicine: Research is ongoing into its potential use in drug delivery systems due to its hydrophobic nature.
Industry: It is used in the production of specialty chemicals and as an intermediate in organic synthesis.
Mechanism of Action
The mechanism by which 1,10-Di-(decahydro-1-naphthyl)decane exerts its effects is primarily through its interaction with hydrophobic environments. Its molecular structure allows it to integrate into lipid bilayers, affecting membrane fluidity and permeability. This property is particularly useful in drug delivery systems, where the compound can help transport hydrophobic drugs across cell membranes .
Comparison with Similar Compounds
1,10-Di-(decahydro-1-naphthyl)decane can be compared with other similar compounds such as:
Decahydronaphthalene: A simpler structure with only one naphthyl group.
1,10-Decanediol: Contains hydroxyl groups instead of naphthyl groups.
Naphthalene: The parent compound with aromatic rings instead of hydrogenated rings.
The uniqueness of this compound lies in its dual naphthyl groups connected by a decane chain, providing distinct chemical and physical properties .
Properties
CAS No. |
55268-64-9 |
|---|---|
Molecular Formula |
C30H54 |
Molecular Weight |
414.7 g/mol |
IUPAC Name |
1-[10-(1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalen-1-yl)decyl]-1,2,3,4,4a,5,6,7,8,8a-decahydronaphthalene |
InChI |
InChI=1S/C30H54/c1(3-5-7-15-25-19-13-21-27-17-9-11-23-29(25)27)2-4-6-8-16-26-20-14-22-28-18-10-12-24-30(26)28/h25-30H,1-24H2 |
InChI Key |
SHLQESUQERMUMR-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2C(C1)CCCC2CCCCCCCCCCC3CCCC4C3CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





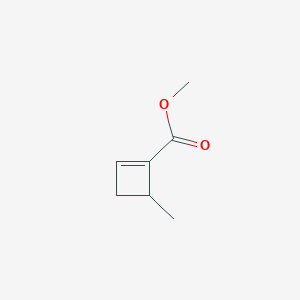

![N-(pyridin-2-ylmethyl)-3-(4-(trifluoromethoxy)phenyl)imidazo[1,2-b]pyridazin-6-amine](/img/structure/B13951859.png)
